N-(2,4-dimethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
CAS No.: 1049526-61-5
Cat. No.: VC5072474
Molecular Formula: C18H21NOS
Molecular Weight: 299.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049526-61-5 |
|---|---|
| Molecular Formula | C18H21NOS |
| Molecular Weight | 299.43 |
| IUPAC Name | N-(2,4-dimethylphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
| Standard InChI | InChI=1S/C18H21NOS/c1-13-7-8-15(14(2)12-13)19-17(20)18(9-3-4-10-18)16-6-5-11-21-16/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,20) |
| Standard InChI Key | JWUHLHIYLOTSFF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CS3)C |
Introduction
Synthesis
The synthesis of N-(2,4-dimethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:
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Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
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Incorporation of the Thiophene Ring: This can be done via cross-coupling reactions such as Suzuki or Stille coupling.
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Attachment of the 2,4-Dimethylphenyl Group: This step might involve nucleophilic substitution or coupling reactions.
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Formation of the Carboxamide Moiety: This could involve amide bond formation using carboxylic acid derivatives and amines.
Table 1: Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | Precursors, catalysts |
| 2 | Cross-Coupling | Thiophene derivative, catalysts |
| 3 | Nucleophilic Substitution | 2,4-Dimethylphenyl derivative, base |
| 4 | Amide Formation | Carboxylic acid derivative, amine |
Chemical Reactions and Stability
N-(2,4-dimethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The thiophene ring may undergo oxidation to form sulfoxides or sulfones, while the phenyl group may be susceptible to substitution reactions.
Table 2: Potential Chemical Reactions
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | Oxidizing agents (e.g., KMnO) | Sulfoxides/Sulfones |
| Reduction | Reducing agents (e.g., LiAlH) | Saturated rings |
| Substitution | Halogens or nucleophiles | Substituted derivatives |
Biological Activity and Applications
The biological activity of N-(2,4-dimethylphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is likely related to its interaction with biological targets such as enzymes or receptors. The presence of the thiophene ring may enhance its binding affinity due to π-stacking interactions or hydrogen bonding. Potential applications include:
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Pharmacology: As a therapeutic agent due to its structural features.
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Biological Research: As a tool for studying biological pathways or as a ligand in biochemical assays.
Table 3: Potential Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Modulation of cytokine release | [To be determined] |
| Anticancer | Cytotoxic effects against cancer cell lines | [To be determined] |
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